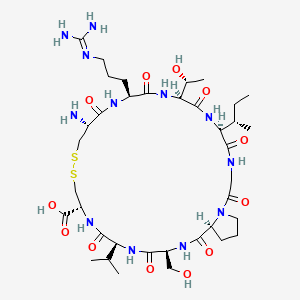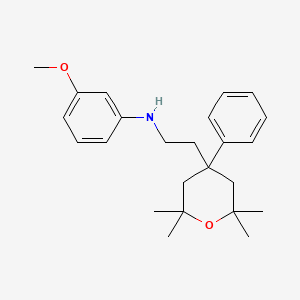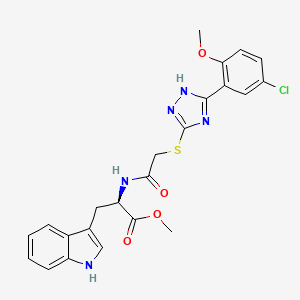
Shp2-IN-24
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shp2-IN-24 is a small molecule inhibitor that targets the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase involved in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-24 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis procedures while ensuring consistency and quality. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Shp2-IN-24 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups that enhance the compound’s activity .
科学研究应用
Shp2-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology studies to investigate SHP2’s role in cell signaling and regulation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving dysregulated SHP2 activity.
Industry: Utilized in drug discovery and development processes to identify and optimize new SHP2 inhibitors
作用机制
Shp2-IN-24 exerts its effects by inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts key signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival. By blocking these pathways, this compound can suppress tumor growth and enhance the efficacy of other anticancer therapies .
相似化合物的比较
Shp2-IN-24 is compared with other SHP2 inhibitors, such as:
CNBDA: Another SHP2 inhibitor with a similar mechanism of action but different chemical structure.
JAB-3312: A novel SHP2 inhibitor currently in clinical trials, showing promising results in combination therapies
This compound is unique due to its specific binding affinity and inhibitory potency, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C23H22ClN5O4S |
|---|---|
分子量 |
500.0 g/mol |
IUPAC 名称 |
methyl (2R)-2-[[2-[[5-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C23H22ClN5O4S/c1-32-19-8-7-14(24)10-16(19)21-27-23(29-28-21)34-12-20(30)26-18(22(31)33-2)9-13-11-25-17-6-4-3-5-15(13)17/h3-8,10-11,18,25H,9,12H2,1-2H3,(H,26,30)(H,27,28,29)/t18-/m1/s1 |
InChI 键 |
KKHUPJKBPNZBFP-GOSISDBHSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


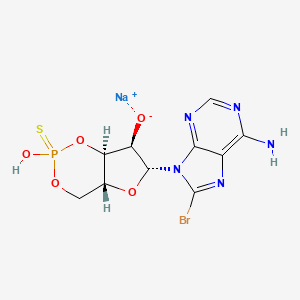
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
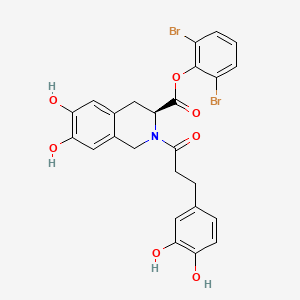
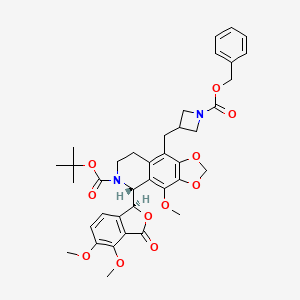
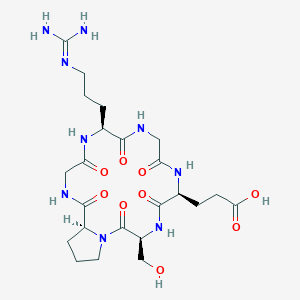
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
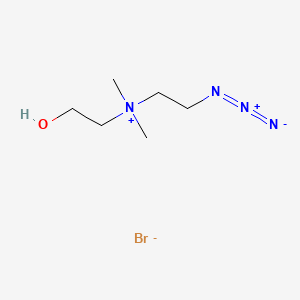
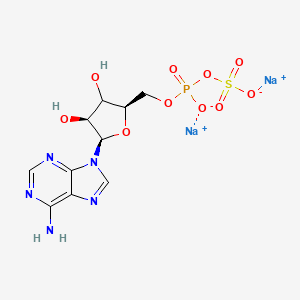
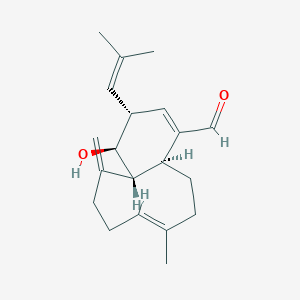
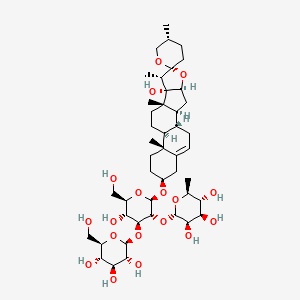
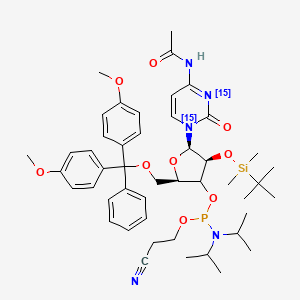
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
